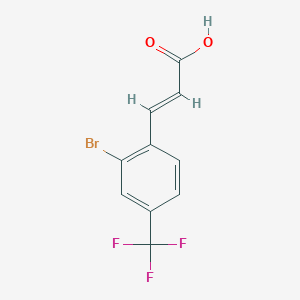

2-Bromo-4-(trifluoromethyl)cinnamic acid

Descripción

Propiedades

IUPAC Name |

(E)-3-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMMHCGHYXQSDL-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Trifluoromethyl Cinnamic Acid and Its Analogs

The synthesis of 2-Bromo-4-(trifluoromethyl)cinnamic acid and structurally related compounds is primarily achieved through classical condensation reactions or modern palladium-catalyzed cross-coupling techniques. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Iii. Spectroscopic and Computational Elucidation of 2 Bromo 4 Trifluoromethyl Cinnamic Acid Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2-Bromo-4-(trifluoromethyl)cinnamic acid, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, provides a complete picture of the atomic arrangement and electronic environment.

The ¹H NMR spectrum is anticipated to show distinct signals for the carboxylic acid proton, the vinylic protons, and the aromatic protons. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically above 12 ppm, due to hydrogen bonding. The two vinylic protons of the trans-double bond will appear as doublets with a large coupling constant (J ≈ 16 Hz), characteristic of their trans relationship. The aromatic region will display a complex pattern due to the substitution.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atoms of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Aromatic and vinylic carbons will resonate in their characteristic regions, with their precise shifts influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.

Expected ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | δ (ppm) | Multiplicity | Assignment | δ (ppm) |

| -COOH | >12.0 | br s | C=O | ~167 |

| Ar-H (H5) | ~7.9-8.1 | d | C=C (α-carbon) | ~120-125 |

| Ar-H (H3) | ~7.9-8.1 | s | C=C (β-carbon) | ~141-144 |

| Ar-H (H6) | ~7.7-7.8 | d | C-Br (C2) | ~120-124 |

| C=CH (β-H) | ~7.6-7.7 | d (J ≈ 16 Hz) | C-CF₃ (C4) | ~130-133 (q) |

| C=CH (α-H) | ~6.6-6.8 | d (J ≈ 16 Hz) | CF₃ | ~124 (q) |

| Aromatic C-H | ~127-135 | |||

| Aromatic C (C1) | ~136-139 |

This table is based on predicted values from structurally similar compounds.

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine-containing groups. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single, sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this signal provides a sensitive probe of the electronic environment of the aromatic ring. Based on data for other 4-(trifluoromethyl)phenyl derivatives, this signal is anticipated to appear in the range of -60 to -65 ppm relative to a standard like CFCl₃. nih.gov This technique is crucial for confirming the presence and purity of the trifluoromethyl moiety within the molecule.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show a clear correlation between the two vinylic protons (α-H and β-H) and also reveal the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the definitive assignment of each protonated carbon by linking the already-assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J). sdsu.edu HMBC is critical for piecing together the molecular skeleton. It would show correlations from the vinylic protons to the aromatic carbons, confirming the attachment of the acrylic acid side chain. Furthermore, it would link the aromatic protons to neighboring carbons, helping to finalize the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. These two methods are complementary; some vibrations that are strong in IR are weak in Raman, and vice versa. spectroscopyonline.com For this compound, these spectra reveal key structural features. nih.govnih.gov

The IR spectrum is dominated by strong absorptions from polar bonds. Key expected bands include a very broad O-H stretching band from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp and intense C=O stretching band (around 1680-1710 cm⁻¹), and a C=C stretching band from the alkene (around 1625-1640 cm⁻¹). The C-F bonds of the trifluoromethyl group give rise to very strong, characteristic absorptions, typically in the 1100-1350 cm⁻¹ region.

The Raman spectrum is more sensitive to non-polar, symmetric vibrations. Therefore, the aromatic and vinylic C=C stretching vibrations are expected to be particularly strong. The symmetric stretching of the CF₃ group would also be observable. The low-frequency region of the Raman spectrum is valuable for identifying the C-Br stretching vibration (typically below 600 cm⁻¹).

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | IR (Broad, Strong) |

| Aromatic C-H stretch | 3000 - 3100 | IR (Medium), Raman (Strong) |

| C=O stretch (carboxylic acid) | 1680 - 1710 | IR (Very Strong) |

| C=C stretch (alkene) | 1625 - 1640 | IR (Medium), Raman (Strong) |

| C=C stretch (aromatic) | 1450 - 1600 | IR (Medium), Raman (Strong) |

| C-F symmetric/asymmetric stretches (CF₃) | 1100 - 1350 | IR (Very Strong), Raman (Medium) |

| C-Br stretch | 500 - 600 | Raman (Strong) |

This table is based on predicted values from general functional group regions and data from structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₆BrF₃O₂), the molecular weight is approximately 298.0 g/mol .

A key feature in the mass spectrum of this compound would be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 298 and 300. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. miamioh.edu

Electron ionization (EI) would induce fragmentation, providing structural clues. Common fragmentation pathways for cinnamic acids include the loss of the carboxyl group or parts thereof. researchgate.net Predicted fragmentation patterns for this compound include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a carboxyl group (•COOH): [M - 45]⁺

Loss of a bromine atom (•Br): [M - 79/81]⁺

Loss of a trifluoromethyl radical (•CF₃): [M - 69]⁺

Analysis of these fragments helps to confirm the presence and location of the various substituents on the molecule.

Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity | Notes |

|---|---|---|---|

| 298 | 300 | [M]⁺ | Molecular ion peak pair, ~1:1 ratio |

| 253 | 255 | [M - COOH]⁺ | Loss of carboxyl group |

| 219 | - | [M - Br]⁺ | Loss of bromine atom |

| 229 | 231 | [M - CF₃]⁺ | Loss of trifluoromethyl group |

This table presents predicted fragmentation patterns based on chemical principles and data from related structures. massbank.eu

X-ray Crystallography for Solid-State Structural Analysis

For cinnamic acid derivatives, a common and crucial structural feature revealed by crystallography is the formation of hydrogen-bonded dimers. rsc.org It is highly probable that this compound would crystallize in a similar fashion, with two molecules associating via strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric dimer.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations serve as a powerful, non-experimental tool for investigating the molecular properties of this compound at the atomic level. These computational methods, particularly those rooted in density functional theory (DFT), provide profound insights into the molecule's three-dimensional structure, electronic characteristics, and conformational flexibility. By modeling the molecule in a virtual environment, researchers can predict and understand its behavior, complementing and guiding experimental work.

Density Functional Theory (DFT) is a leading computational method in quantum chemistry used to determine the electronic structure of molecules. The approach is prized for its balance of accuracy and computational efficiency, making it ideal for studying medium-sized organic molecules like this compound. researchgate.net A typical DFT study involves selecting a functional, such as the widely used B3LYP hybrid functional, and a basis set, like 6-311++G(d,p), which provides a flexible description of the electron distribution. scielo.org.mxjmcs.org.mx

The first step in a computational analysis is geometry optimization. This process computationally determines the most stable arrangement of atoms in the molecule, corresponding to the global minimum on the potential energy surface. The result is a detailed picture of bond lengths, bond angles, and dihedral (torsion) angles. For this compound, optimization would define the planarity of the phenyl ring and the stereochemistry of the acrylic acid side chain.

The electronic structure, once the geometry is optimized, can be elucidated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

The molecular electrostatic potential (MEP) map is another product of DFT calculations. It visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, negative potential is expected around the carboxylic oxygen atoms and the bromine atom, while positive regions would be associated with the acidic hydrogen.

Table 1: Predicted Optimized Geometrical Parameters for trans-2-Bromo-4-(trifluoromethyl)cinnamic Acid (Calculated at B3LYP Level)

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths | C=C (alkene) | ~1.34 Å |

| C-C (alkene-phenyl) | ~1.48 Å | |

| C-Br | ~1.90 Å | |

| C-C (in phenyl ring) | ~1.39 - 1.41 Å | |

| C=O (carbonyl) | ~1.22 Å | |

| C-O (hydroxyl) | ~1.35 Å | |

| C-CF₃ | ~1.50 Å | |

| Bond Angles | C=C-C (alkene) | ~125° |

| C-C-C (in phenyl ring) | ~118° - 122° | |

| O=C-O (carboxyl) | ~123° | |

| Dihedral Angle | C-C-C=C (phenyl-alkene) | ~180° (for trans isomer) |

Note: These values are representative and based on DFT calculations performed on structurally similar molecules, such as trans-4-(trifluoromethyl)cinnamic acid and other substituted benzenes. researchgate.net

Following geometry optimization, DFT calculations can accurately predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra. By calculating the second derivatives of the energy with respect to atomic positions, a full vibrational analysis can be performed. This yields the theoretical infrared (IR) and Raman active frequencies and their corresponding intensities. Each calculated vibrational mode can be animated to visualize the specific atomic motions, allowing for precise assignment of experimental spectral bands to functional group vibrations, such as the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, C-Br stretching, and the characteristic vibrations of the CF₃ group. scielo.org.mx

Similarly, Nuclear Magnetic Resonance (NMR) parameters can be computed. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict ¹H and ¹³C NMR chemical shifts. scielo.org.mx These theoretical values, when compared to experimental data (often recorded in solvents like DMSO or chloroform), help confirm the molecular structure and assign specific resonances to each hydrogen and carbon atom in the molecule. scielo.org.mxrsc.org

Table 2: Selected Predicted Vibrational Frequencies for trans-2-Bromo-4-(trifluoromethyl)cinnamic Acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3580 - 3600 | Carboxylic acid hydroxyl group |

| C-H Stretch (alkene) | ~3070 - 3080 | Vinylic C-H bond |

| C-H Stretch (aromatic) | ~3030 - 3060 | Phenyl ring C-H bonds |

| C=O Stretch | ~1730 - 1740 | Carbonyl group in carboxylic acid |

| C=C Stretch (alkene) | ~1630 - 1640 | Alkene double bond |

| C-F Stretch | ~1300 - 1350 | Symmetric/asymmetric stretching of CF₃ |

| C-Br Stretch | ~600 - 650 | Carbon-bromine bond |

Note: These frequencies are based on DFT calculations for related cinnamic acid derivatives and are subject to scaling to better match experimental values. scielo.org.mx

The presence of single bonds in the acrylic acid side chain of this compound allows for rotational freedom, leading to different spatial arrangements known as conformations. The most significant rotations occur around the C-C single bond linking the phenyl ring to the alkene group and the C-C bond within the propenoic acid moiety. These rotations give rise to different conformers, such as s-cis and s-trans isomers, which describe the relative orientation of the carbonyl group and the alkene double bond. scielo.org.mxjmcs.org.mx

Computational conformational analysis is performed by systematically rotating specific dihedral angles and calculating the corresponding energy at each step. This process, known as a potential energy surface (PES) scan, maps out the energy as a function of molecular geometry. scielo.org.mxjmcs.org.mx The scan reveals the lowest energy (most stable) conformations, as well as the energy barriers that must be overcome for the molecule to transition between them. scielo.org.mx For cinnamic acid itself, studies have shown that the s-cis and s-trans conformers have distinct stabilities, with the energy landscape indicating the preferred shapes in the gas phase and in solution. jmcs.org.mxresearchgate.net

A more comprehensive view is provided by the free energy landscape, which considers not just potential energy but also entropy at a given temperature. nih.govnih.gov This landscape illustrates all accessible conformational states, their relative populations, and the kinetic pathways for interconversion between them, offering a complete picture of the molecule's dynamic behavior. nih.gov

Table 3: Predicted Relative Energies of Conformers

| Conformer | Description | Relative Energy (kJ/mol) | Stability |

| trans, s-cis | Alkene is trans, carbonyl is cis to C=C | 0 (Reference) | Most Stable |

| trans, s-trans | Alkene is trans, carbonyl is trans to C=C | ~2 - 3 | Less Stable |

| Transition State | Structure between s-cis and s-trans | ~20 - 25 | Rotational Barrier |

Note: The relative energies are illustrative and based on conformational studies of cinnamic acid. The specific values for this compound would be influenced by steric and electronic effects of the bromo and trifluoromethyl substituents. scielo.org.mxjmcs.org.mx

Iv. Chemical Transformations and Derivatization Strategies for 2 Bromo 4 Trifluoromethyl Cinnamic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for chemical modification, enabling the formation of esters, amides, and the reduction to the corresponding alcohol.

The conversion of 2-Bromo-4-(trifluoromethyl)cinnamic acid to its corresponding esters is a fundamental transformation. Fischer esterification is a commonly employed method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. nih.govsapub.orgresearchgate.net This reaction is typically carried out under reflux conditions. researchgate.netuns.ac.id The equilibrium of the reaction can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. uns.ac.id A variety of alcohols, from simple alkanols to more complex structures, can be used to generate a library of ester derivatives. sapub.orgresearchgate.net

The general scheme for the Fischer esterification of this compound is as follows:

General Reaction Scheme for Fischer Esterification

Scheme 1: Fischer Esterification of this compound with a generic alcohol (R-OH) in the presence of an acid catalyst (H+).

| Reactant | Catalyst | Conditions | Product |

| This compound, Alcohol (e.g., Ethanol, Methanol) | Sulfuric Acid | Reflux | Corresponding Ester |

Table 1: Typical conditions for Fischer esterification of cinnamic acid derivatives. sapub.orgresearchgate.netuns.ac.id

The carboxylic acid group can be readily converted to an amide via reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, often through the use of coupling reagents to facilitate the formation of the amide bond. These methods are central to peptide synthesis, where the formation of an amide (peptide) bond is the key step. organic-chemistry.org

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) reagents like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and uronium reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). organic-chemistry.org The reaction proceeds by forming a reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

General Reaction Scheme for Amidation

Scheme 2: Amidation of this compound with a generic amine (R1R2NH) using a coupling agent.

| Coupling Agent | Typical Solvent | Reaction Conditions |

| DCC, DIC | Dichloromethane (DCM), Dimethylformamide (DMF) | Room Temperature |

| HBTU, BOP | Dimethylformamide (DMF) | Room Temperature, often with a base like DIPEA |

Table 2: Common coupling agents and conditions used for amidation reactions. organic-chemistry.org

Selective reduction of the carboxylic acid group in this compound to the corresponding cinnamyl alcohol, (E)-3-(2-bromo-4-(trifluoromethyl)phenyl)prop-2-en-1-ol, presents a synthetic challenge due to the presence of the reactive alkene double bond. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the carboxylic acid and the double bond.

To achieve selective reduction of the carboxylic acid, milder or more specialized reducing agents and conditions are necessary. One approach involves the conversion of the carboxylic acid to an intermediate, such as a mixed anhydride, which can then be reduced with a milder hydride reagent like sodium borohydride. This method allows for the preservation of the olefinic double bond. Another strategy for the selective reduction of α,β-unsaturated aldehydes to their corresponding alcohols, which can be an analogous process, involves the use of nanometric alkali metal hydrides, which have shown high selectivity. researchgate.net

Transformations Involving the Olefinic Double Bond

The exocyclic double bond in this compound is a key site for reactions that modify the carbon skeleton, such as photodimerization and hydrogenation.

Cinnamic acids and their derivatives are well-known to undergo [2+2] photodimerization reactions in the solid state upon exposure to UV light. digitellinc.comchemistry-online.com This reaction leads to the formation of a cyclobutane (B1203170) ring, yielding truxillic or truxinic acid derivatives. The stereochemical outcome of the reaction is dictated by the packing of the molecules in the crystal lattice (topochemical control). Depending on the head-to-head or head-to-tail arrangement of the cinnamic acid molecules in the crystal, different isomers of the cyclobutane product are formed. chemistry-online.com For other substituted cinnamic acids, such as trans-4-(trifluoromethyl)cinnamic acid, similar solid-state reactivity has been observed. rsc.org It is expected that this compound would exhibit analogous photochemical reactivity, leading to the formation of a dichloroditrifluoromethyldiphenylcyclobutanedicarboxylic acid. The precise isomer formed would depend on its specific crystal packing.

Template-directed solid-state photodimerization is a powerful technique to control the regioselectivity and stereoselectivity of the cycloaddition, allowing for the synthesis of specific symmetrical and unsymmetrical β-truxinic acids. digitellinc.combilkent.edu.trbilkent.edu.tr

General Reaction Scheme for Photodimerization

Scheme 3: A potential [2+2] photodimerization of this compound, leading to a cyclobutane derivative.

The olefinic double bond of this compound can be saturated through catalytic hydrogenation to yield 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum. organic-chemistry.orgyoutube.com

The hydrogenation is generally a syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com Careful selection of the catalyst and reaction conditions is crucial to avoid undesired side reactions, such as the hydrogenolysis of the carbon-bromine bond. The use of catalyst poisons, like diphenylsulfide, can sometimes be employed to increase the selectivity of the hydrogenation and prevent the reduction of other functional groups. organic-chemistry.org

General Reaction Scheme for Hydrogenation

Scheme 4: Catalytic hydrogenation of the double bond in this compound.

| Catalyst | Hydrogen Source | Typical Solvent |

| Pd/C, Platinum, Nickel | H₂ gas | Ethanol, Ethyl acetate |

| Transfer Hydrogenation Reagents (e.g., Ammonium formate) | Ammonium formate | Methanol |

Table 3: Common conditions for the hydrogenation of alkenes. organic-chemistry.orgyoutube.com

Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)

The alkene moiety of cinnamic acid derivatives is amenable to various cycloaddition reactions, with [2+2] photocycloaddition being a prominent example for generating cyclobutane rings. These reactions, typically induced by UV light, involve the dimerization of two cinnamic acid molecules. In the case of this compound, photodimerization would lead to the formation of substituted β-truxinic or truxillic acid analogues, which are valuable four-membered ring structures.

However, photochemical reactions of cinnamic acids in solution can often yield a complex mixture of isomers due to competing cis-trans isomerization of the double bond. rsc.org To overcome this lack of selectivity, modern synthetic strategies employ solid-state reactions or covalent templates. By utilizing templates like 1,8-naphthalenediol, two cinnamic acid molecules can be held in a specific orientation, ensuring that the alkene groups are parallel and at an appropriate distance for cycloaddition. rsc.orgwikipedia.org This approach facilitates the synthesis of [2+2] cycloadducts with high yield and complete regio- and diastereocontrol. rsc.orgwikipedia.org The resulting cyclobutane products can then be hydrolyzed under basic conditions to yield the desired substituted β-truxinic acids, with the template being recovered quantitatively. rsc.org The electronic effects of the 2-bromo and 4-trifluoromethyl substituents, being strongly electron-withdrawing, can influence the photochemical reactivity of the alkene, a factor that must be considered in designing such cycloadditions.

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is dictated by the electronic properties of its three substituents: the bromo group, the trifluoromethyl group, and the propenoic acid side chain. All three groups are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. researchgate.netmdpi.com This deactivation means that harsher reaction conditions are generally required to effect substitution.

Conversely, the strong deactivation by the trifluoromethyl group can make the aromatic ring susceptible to nucleophilic aromatic substitution (NAS), particularly at positions ortho and para to it, although this typically requires a suitable leaving group and potent nucleophiles. rsc.org

The directing effects of the substituents are crucial for predicting the outcome of substitution reactions. These effects are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| -CH=CHCOOH | C1 | Deactivating (by resonance and induction) | meta |

| -Br | C2 | Deactivating (by induction), Activating (by resonance) | ortho, para |

| -CF₃ | C4 | Strongly Deactivating (by induction) | meta |

Modification of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds, making its transformation challenging. mdpi.comtcichemicals.com However, under specific and often harsh conditions, the CF₃ group can be modified.

One of the primary transformations is hydrolysis to a carboxylic acid (-COOH). This conversion typically requires strong acidic conditions, such as fuming sulfuric acid (oleum), sometimes in the presence of boric acid. rsc.orgnih.gov This method has been successfully applied to the synthesis of carboxylic arylphosphines from their trifluoromethylated precursors. rsc.orgnih.gov Applying these conditions to this compound could potentially convert the CF₃ group at C4 into a third carboxylic acid function, yielding a bromotrimellitic acid derivative, though the harsh conditions might affect the acrylic side chain. More recent methods have explored the use of a combined Brønsted base system (e.g., LiO-t-Bu and CsF) for the formal hydrolysis of trifluoromethyl arenes under base-mediated conditions. thieme-connect.com

Other transformations are less common. The reduction of an aromatic CF₃ group is difficult and not a standard laboratory procedure. While methods for the partial reduction or functionalization of a single C-F bond in a CF₃ group are emerging, they often require specific substrate designs, such as an ortho-silyl group, or specialized reagents that may not be compatible with the other functional groups present in this compound. tcichemicals.comresearchgate.net

Design and Synthesis of Novel Scaffolds incorporating this compound Motif

This compound is a valuable starting material for the synthesis of more complex molecules and novel scaffolds, largely due to its multiple reactive sites. The presence of the trifluoromethyl group is often desirable in medicinal chemistry as it can enhance metabolic stability and binding affinity to biological targets. tcichemicals.com

The C-Br bond is a particularly useful handle for elaboration via transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be performed at this position to introduce new carbon-carbon and carbon-heteroatom bonds, respectively. This allows for the "stitching" of the cinnamic acid core to other aromatic, heteroaromatic, or aliphatic fragments, leading to a wide diversity of molecular architectures. For instance, coupling reactions on bromo-substituted heterocycles have been used to build modified tacrine (B349632) scaffolds. researchgate.net

The cinnamic acid moiety itself is a precursor to various heterocyclic systems. For example, ortho-methoxy benzoyl chlorides can react with alkynes in a palladium-catalyzed process to form coumarins, a privileged scaffold in medicinal chemistry. nih.gov While the subject molecule lacks the ortho-methoxy group, analogous cyclization strategies targeting the carboxylic acid and the aromatic ring could be envisioned. Cinnamic acid derivatives are also key intermediates in the synthesis of quinazoline-based bioactive compounds. atlantis-press.com

Furthermore, the combination of functional groups allows for sequential or one-pot multi-component reactions to rapidly assemble complex structures. The carboxylic acid can be converted to amides, esters, or other derivatives, while the alkene can undergo various addition reactions. nih.gov This multi-faceted reactivity makes this compound an attractive building block for creating libraries of novel compounds for screening in drug discovery and materials science.

V. Structure Activity Relationship Sar and Molecular Insights into Bioactivity

Comprehensive SAR Studies on Cinnamic Acid Derivatives with Halogen and Trifluoromethyl Substituents

The cinnamic acid framework is a versatile scaffold whose biological activity can be finely tuned by substitutions on the phenyl ring. rsdjournal.orgresearchgate.net Research into various derivatives shows that both the type and position of substituents are critical determinants of efficacy and selectivity for a given biological target. rsdjournal.org

Studies on the herbicidal activity of trans-cinnamic acid analogs against the parasitic weed Cuscuta campestris have shown that electron-withdrawing groups can enhance inhibitory effects. mdpi.comresearchgate.net For instance, derivatives with a chlorine atom at the meta- or para-position (trans-3-chlorocinnamic acid and trans-4-chlorocinnamic acid), a bromine atom at the para-position (trans-4-bromocinnamic acid), or a trifluoromethyl group at the para-position (trans-4-(trifluoromethyl)cinnamic acid) all demonstrated greater growth inhibition than the unsubstituted parent compound. mdpi.comresearchgate.net Conversely, a trifluoromethyl group in the ortho-position was found to decrease activity, suggesting that steric hindrance near the acrylic acid side chain may be detrimental. mdpi.com

In the context of enzyme inhibition, a study on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors found that the position of halogen substituents (fluorine or chlorine) significantly affects activity and selectivity. nih.gov Generally, compounds with a halogen at the para-position showed potent activity against AChE and poor activity against BChE, while the opposite was true for ortho-substituted analogs. nih.gov

The following table summarizes the observed effects of various substituents on the herbicidal activity of trans-cinnamic acid against C. campestris, as reported in a key SAR study. mdpi.com

Table 1: Herbicidal Activity of Substituted trans-Cinnamic Acid Derivatives

| Compound | Substituent(s) | Growth Inhibition (%) at 1 mM |

|---|---|---|

| trans-Cinnamic acid | None (Parent) | 38.9 ± 4.3 |

| trans-4-Bromocinnamic acid | 4-Bromo | 54.3 ± 4.5 |

| trans-3-Chlorocinnamic acid | 3-Chloro | 54.7 ± 3.8 |

| trans-4-Chlorocinnamic acid | 4-Chloro | 57.0 ± 5.0 |

| trans-4-(Trifluoromethyl)cinnamic acid | 4-CF₃ | 53.0 ± 2.9 |

| trans-2-(Trifluoromethyl)cinnamic acid | 2-CF₃ | 21.0 ± 5.0 |

The Role of Bromine Substitution Position and its Electronic/Steric Effects on Biological Activity

The bromine atom at the C-2 (ortho) position of 2-Bromo-4-(trifluoromethyl)cinnamic acid introduces significant electronic and steric effects. As a halogen, bromine is an electron-withdrawing group due to its electronegativity, which influences the electron density of the aromatic ring and the acidity of the carboxylic acid moiety. This electronic perturbation can alter how the molecule binds to receptor sites, for example, by modifying hydrogen bonding capabilities or electrostatic interactions. researchgate.net

The position of the halogen is critical. Studies on other halogenated cinnamic acids have shown that moving a substituent from the para to the ortho position can dramatically shift biological activity and selectivity. nih.gov For example, in cholinesterase inhibitors, a para-halogen favors AChE inhibition, whereas an ortho-halogen favors BChE inhibition. nih.gov This highlights that the steric bulk of the bromine atom at the ortho position in this compound likely plays a crucial role. It can impose conformational restrictions on the molecule, potentially locking it into a specific orientation that is either favorable or unfavorable for binding to a particular target. This steric effect could block the molecule from entering a narrow active site or, conversely, promote a better fit within a specific pocket. researchgate.net

The Influence of the Trifluoromethyl Group on Lipophilicity and Receptor Interactions

The trifluoromethyl (-CF₃) group is a key functional group in medicinal chemistry, largely because of its profound impact on a molecule's physicochemical properties. mdpi.com The -CF₃ group at the C-4 (para) position of the subject compound has several important effects:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation. mdpi.com This increased stability can lead to a longer biological half-life.

Receptor Binding : As a strong electron-withdrawing group, the -CF₃ moiety alters the electronic profile of the phenyl ring. researchgate.net This can strengthen interactions with biological targets through favorable electrostatic or hydrogen bonding interactions. researchgate.net Its steric bulk is comparable to that of a chlorine atom, allowing it to serve as a bioisostere that can occupy and fit within receptor binding sites. mdpi.com

Stereochemical Implications of the Cinnamic Acid Double Bond on Activity

The acrylic acid side chain of cinnamic acid contains a carbon-carbon double bond, which can exist as either a trans (E) or cis (Z) isomer. The vast majority of biologically active cinnamic acid derivatives reported in the literature possess the trans configuration. mdpi.comnih.gov This suggests that the spatial arrangement of the phenyl ring and the carboxylic acid group in the trans isomer is crucial for optimal interaction with many biological targets. This specific geometry likely ensures that the key functional groups are positioned correctly to fit into an enzyme's active site or a receptor's binding pocket.

The electrophilic addition of bromine across this double bond, a common chemical reaction, results in the formation of 2,3-dibromo-3-phenylpropanoic acid. rsc.orgcsub.edu This reaction saturates the double bond, removing the rigid planarity and the E/Z isomerism. The resulting compound has two new stereocenters and a completely different three-dimensional shape. researchgate.net The loss of the double bond and its specific stereochemistry would fundamentally alter or eliminate the biological activities associated with the unsaturated cinnamic acid parent structure. For example, the anti-glucosidase activity observed in trans-cinnamic acid derivatives is dependent on this structure, which would be lost upon bromination of the double bond. nih.gov

In Silico Modeling and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

To further elucidate the complex relationship between the structure of cinnamic acid derivatives and their biological activity, researchers employ computational methods like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling. nih.govnih.gov These in silico techniques create mathematical models that correlate a compound's structural or physicochemical properties with its observed activity or properties. mdpi.com

The first step in building a QSAR model is to calculate a set of molecular descriptors for a series of related compounds. nih.gov These descriptors are numerical values that represent different aspects of a molecule's structure. For cinnamic acid derivatives and similar phenolic compounds, these often fall into several categories. nih.govmdpi.com

Table 2: Common Descriptor Classes Used in QSAR Modeling

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| Quantum Chemical | Mulliken charges, Dipole moment | Electronic properties, charge distribution, polarity. nih.govmdpi.com |

| Thermodynamic | Heat of formation, Molar refractivity | Energy content, stability, polarizability. nih.gov |

| Structural/Topological | Molecular weight, Polar Surface Area (PSA) | Size, shape, connectivity, and polarity of the molecule. nih.govmdpi.com |

| Spatial (3D) | Steric parameters, van der Waals volume | Three-dimensional shape and bulk. nih.gov |

Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), or Genetic Partial Least Squares (G/PLS) are used to build a model that finds the best correlation between a subset of these descriptors and the biological activity. nih.govmdpi.com

A QSAR model is only useful if it is robust and can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential. nih.gov This involves both internal and external validation procedures. The goal is to ensure the model is not overfitted to the training data and has real predictive power. nih.govmdpi.com

Table 3: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Purpose |

|---|---|---|

| R² (Coefficient of Determination) | Measures how well the model fits the training set data. A value closer to 1.0 indicates a better fit. | Assesses goodness-of-fit. nih.gov |

| Q²cv (Cross-Validation Coefficient) | Derived from internal cross-validation (e.g., leave-one-out). It measures the internal predictive ability of the model. | Assesses robustness and internal predictability. nih.govmdpi.com |

| Q²ext or R²test (External Validation) | Calculated for an external test set of compounds not used in model development. It measures the model's ability to predict the activity of new compounds. | Assesses true predictive power on unseen data. nih.govmdpi.com |

| Applicability Domain (AD) | Defines the chemical space (based on descriptors) within which the model can make reliable predictions. | Ensures predictions are not made for compounds too different from the training set. mdpi.com |

By developing and validating such models for cinnamic acid derivatives, researchers can predict the activity of novel structures like this compound and rationally design new molecules with enhanced potency and desired properties. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations provide critical insights into the binding mechanisms of bioactive compounds, revealing how they interact with their biological targets at an atomic level. For cinnamic acid derivatives, these computational techniques have been instrumental in elucidating their structure-activity relationships and guiding the design of more potent molecules.

A notable example involves the computational analysis of trans-4-(trifluoromethyl)cinnamic acid (4TFCA), a close structural analog of this compound. Docking studies have been performed to investigate its interaction with histone deacetylase 8 (HDAC8), a significant target in cancer therapy. nih.gov The results of these simulations predicted a high binding affinity, with a binding energy of -6.10 kcal/mol. nih.gov This strong interaction is primarily attributed to the formation of key hydrogen bonds and hydrophobic interactions within the active site of the HDAC8 protein. nih.gov The stability of the ligand-protein complex is further supported by hyper-conjugative π→π* exchanges and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis. nih.gov

The broader class of cinnamic acid derivatives has been subjected to extensive molecular docking simulations against a variety of biological targets. These studies consistently highlight the importance of the core cinnamic acid scaffold in establishing essential binding interactions. For instance, in the pursuit of novel antitubercular agents, docking studies helped to identify crucial geometrical and electronic properties of cinnamic acid derivatives that influence their activity against Mycobacterium tuberculosis. nih.gov Similarly, simulations have been used to predict the binding modes of cinnamic acid amides with the DENV-2 NS2B/NS3 serine protease, a key enzyme in the dengue virus life cycle. researchgate.net These studies found that derivatives with bulky substituents, such as a tert-butyl group, could achieve higher binding affinity through enhanced interactions with amino acid residues in the protease's active site. researchgate.net

In the context of antifungal research, molecular docking of cinnamic acid esters against targets in Candida albicans indicated that the antifungal effect could be due to binding to multiple targets, including quinone reductase (QR), thymidylate synthase (TS), and a serine/threonine protein kinase (ST-PK). These computational models suggest that the enoate moiety, combined with specific hydroxyl and methoxy (B1213986) substitutions on the phenyl ring, positively influences bioactivity. researchgate.net

The following table summarizes the key findings from the molecular docking study of trans-4-(trifluoromethyl)cinnamic acid with HDAC8.

Table 1: Molecular Docking Results for trans-4-(Trifluoromethyl)cinnamic acid (4TFCA) with HDAC8

| Parameter | Finding | Reference |

|---|---|---|

| Target Protein | Histone Deacetylase 8 (HDAC8) | nih.gov |

| Binding Energy | -6.10 kcal/mol | nih.gov |

| Key Interactions | Hydrogen bonding and hydrophobic interactions | nih.gov |

| Molecular Stability | Enhanced by hyper-conjugative exchanges and charge delocalization | nih.gov |

Chemoinformatic Analysis of Structural Diversity and Privileged Scaffolds

Chemoinformatic approaches, including Quantitative Structure-Activity Relationship (QSAR) studies, are vital for systematically exploring the chemical space of a compound class and identifying key structural features that govern biological activity. The cinnamic acid framework is recognized as a versatile and privileged scaffold in medicinal chemistry, owing to its presence in numerous natural products and its synthetic tractability. nih.govrsc.orgresearchgate.net Its structure, composed of a phenyl ring, a carboxylic acid group, and an alkene linker, offers multiple sites for modification, leading to a wide diversity of derivatives with a broad range of biological activities. nih.gov

QSAR studies have been successfully applied to various sets of cinnamic acid derivatives to build predictive models for their bioactivity. A study on cinnamic acid derivatives as antitubercular agents developed a statistically significant QSAR model using multiple linear regression. nih.gov This model revealed that the activity against Mycobacterium tuberculosis was primarily influenced by specific geometrical and electronic properties of the molecules, providing a rational basis for designing derivatives with improved potency. nih.gov Another QSAR analysis on a series of cinnamic acid analogues as Epidermal Growth Factor Receptor (EGFR) inhibitors demonstrated that the electronic properties of the compounds were the main determinants of their inhibitory activity. researchgate.net

More advanced 3D-QSAR and pharmacophore modeling have provided deeper insights. For instance, a 3D-QSAR study on quinoline-based tubulin inhibitors, which can be related to the cinnamic acid scaffold, identified a six-point pharmacophore model consisting of three hydrogen bond acceptors and three aromatic ring features as crucial for activity. nih.gov Such models are instrumental in virtual screening campaigns to identify novel hits from large compound databases. nih.govnih.gov Machine learning approaches combined with chemoinformatic tools have also been used to screen cinnamic acid derivatives as potential inhibitors for targets like Leishmania major DHFR-TS, further demonstrating the power of these methods in accelerating drug discovery. mdpi.com

The structural diversity of the cinnamic acid scaffold is a key attribute of its "privileged" status. The core structure can be readily modified at the phenyl ring, the carboxylic acid function (e.g., forming esters or amides), and the α,β-unsaturated system. mdpi.com This versatility allows for the fine-tuning of physicochemical properties like lipophilicity, which in turn affects ADME (absorption, distribution, metabolism, and excretion) profiles and target engagement. researchgate.net Research has shown that modifying the cinnamic acid scaffold can lead to compounds with amplified lipophilicity and enhanced antioxidant activity compared to their natural precursors. rsc.orgresearchgate.net

The table below summarizes findings from a representative QSAR study on antitubercular cinnamic acid derivatives, illustrating the types of descriptors that are often found to be important for activity.

Table 2: Representative QSAR Model for Antitubercular Cinnamic Acid Derivatives

| Model Parameter | Description | Implication for Bioactivity | Reference |

|---|---|---|---|

| Dataset Size | 54 compounds | The model was derived from a focused set of related structures. | nih.gov |

| Validation | Internal and external validation procedures were successfully applied. | The model is considered robust and predictive for new compounds. | nih.gov |

| Key Descriptors | Geometrical and electronic properties. | The spatial arrangement and electron distribution of the derivatives are critical for their antitubercular effect. | nih.gov |

| Application | Guiding the design of new derivatives with potentially enhanced activity. | Provides a strategic framework for structural modifications. | nih.gov |

Vi. Biological Activity Research Applications in Vitro Studies and Mechanistic Insights

Antimicrobial Research Applications

Scientific literature lacks specific studies on the antimicrobial effects of 2-Bromo-4-(trifluoromethyl)cinnamic acid. Research on related cinnamic acid derivatives suggests potential for antimicrobial activity, but direct evidence for this specific compound is not documented.

Antibacterial Activity: Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, MRSA)

There are no available research findings that specifically detail the antibacterial activity of this compound against Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).

Antifungal Efficacy

Specific data on the antifungal efficacy of this compound is not present in the available scientific literature.

Antitubercular Potential (e.g., Mycobacterium tuberculosis strains)

There is no documented research on the antitubercular potential of this compound against strains of Mycobacterium tuberculosis.

Antimalarial Investigations

Investigations into the potential antimalarial activity of this compound have not been reported in the scientific literature.

Antiviral Activity (e.g., human coronavirus)

There is no available research data on the antiviral activity of this compound, including against human coronavirus.

Proposed Mechanisms of Antimicrobial Action (e.g., inhibition of respiration, photosystem II)

As there are no studies on the antimicrobial activity of this compound, there are consequently no proposed mechanisms of action for this specific compound.

Anti-inflammatory Research

Preliminary research has highlighted this compound as a compound of interest for its anti-inflammatory effects. Studies have focused on its ability to interfere with key inflammatory pathways, reduce the production of inflammatory signaling molecules, and inhibit enzymes that mediate the inflammatory response.

A central focus of anti-inflammatory research is the modulation of intracellular signaling pathways that orchestrate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation and immunity. Research into cinnamic acid derivatives has often pointed towards the inhibition of this pathway as a primary anti-inflammatory mechanism. For this compound, investigations suggest that it may interfere with the activation of NF-κB in stimulated immune cells, such as macrophages. By preventing the activation of this key transcription factor, the compound can theoretically suppress the subsequent expression of numerous pro-inflammatory genes.

The overproduction of pro-inflammatory mediators is a hallmark of chronic inflammatory conditions. Research has demonstrated that this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. NO is a key signaling molecule that, at high concentrations produced during inflammation, contributes to tissue damage.

Furthermore, the compound has been investigated for its effect on pro-inflammatory cytokines. Cytokines are small proteins that are crucial for cell signaling, and their dysregulation can drive inflammatory diseases. Studies have explored the potential of this compound and its derivatives to suppress the release of potent cytokines such as Interleukin-1β (IL-1β), a key mediator of acute inflammation.

Investigations into the specific molecular targets of this compound have pointed towards its interaction with key enzymes in the inflammatory cascade. While research is ongoing, studies on related compounds suggest that it may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins.

There is also significant interest in its potential to inhibit the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of highly pro-inflammatory cytokines IL-1β and IL-18. This compound has been identified as an inhibitor of the NLRP3 inflammasome, which may represent a primary mechanism for its anti-inflammatory activity.

Interactive Data Table: Anti-inflammatory Activity

Anticancer Research in Cell Lines

In addition to its anti-inflammatory potential, this compound has been evaluated for its anticancer properties. In vitro studies using various cancer cell lines have provided initial evidence of its ability to suppress cancer cell growth and induce cell death.

The compound has demonstrated cytotoxic effects, meaning it can kill cancer cells, across different types of cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Studies have reported its activity against cell lines from various cancer types, indicating a potential for broad-spectrum application. The specific substitutions on the cinnamic acid scaffold, namely the bromo and trifluoromethyl groups, are thought to be crucial for this cytotoxic activity.

The primary mechanism by which many chemotherapy agents kill cancer cells is through the induction of apoptosis, or programmed cell death. Research into this compound suggests that its cytotoxic effects are mediated, at least in part, by its ability to trigger this process. Apoptosis is a controlled, orderly process of cell dismantling that avoids the inflammatory response associated with other forms of cell death.

Furthermore, the compound may also exert its antiproliferative effects by causing cell cycle arrest. The cell cycle is the series of events that take place in a cell leading to its division and duplication. By interfering with this cycle, the compound can halt the proliferation of cancer cells, preventing tumor growth. The exact phase of the cell cycle at which arrest occurs can vary and is a subject of ongoing investigation.

Interactive Data Table: Anticancer Activity

Antioxidant Investigations (In Vitro Scavenging Assays)

There is currently no available scientific literature detailing the in vitro antioxidant or radical scavenging activity of this compound. While various other cinnamic acid derivatives have been evaluated for their antioxidant potential, this specific compound has not been a subject of such published studies.

Anti-Glycation Activity Studies

No published research was found that investigates the anti-glycation properties of this compound. Studies on the inhibition of advanced glycation end-products (AGEs) have been conducted for other cinnamic acid analogues, but data for the 2-bromo-4-(trifluoromethyl) substituted molecule is not available.

Agrochemical Research Applications

Herbicidal Efficacy against Parasitic Weeds (e.g., Cuscuta campestris)

While direct experimental data on the herbicidal efficacy of this compound against the parasitic weed Cuscuta campestris (field dodder) is not available, structure-activity relationship (SAR) studies on related compounds offer valuable insights. Research has demonstrated that substitutions on the phenyl ring of trans-cinnamic acid can significantly influence its phytotoxic activity.

A 2023 study published in the journal Plants investigated the growth inhibition of C. campestris seedlings by trans-cinnamic acid and 24 of its analogues. The findings indicated that the presence of electron-withdrawing groups at the para-position of the aromatic ring enhanced herbicidal activity. Specifically, trans-4-(trifluoromethyl)cinnamic acid and trans-4-bromocinnamic acid were both identified as derivatives with enhanced growth inhibition of C. campestris seedlings compared to the unsubstituted trans-cinnamic acid. mdpi.comdntb.gov.uaresearchgate.netnih.gov

The study tested the compounds at various concentrations, revealing that these halogenated and trifluoromethylated derivatives were more effective at inhibiting seedling growth. researchgate.net This suggests that the combination of a bromo group and a trifluoromethyl group on the cinnamic acid backbone, as in this compound, could potentially result in significant herbicidal properties against parasitic weeds like C. campestris. However, without direct experimental validation, this remains a hypothesis based on the activity of singly-substituted analogues.

Table 1: Herbicidal Activity of Related Cinnamic Acid Derivatives against Cuscuta campestris (Data extrapolated from SAR studies)

| Compound | Substitution | Relative Inhibitory Activity |

| trans-Cinnamic Acid | None (Parent Compound) | Baseline |

| trans-4-Bromocinnamic Acid | 4-Bromo | Enhanced |

| trans-4-(Trifluoromethyl)cinnamic acid | 4-Trifluoromethyl | Enhanced |

| This compound | 2-Bromo, 4-Trifluoromethyl | Not Experimentally Determined |

This table is for illustrative purposes based on structure-activity relationship trends and does not represent direct experimental data for this compound.

Fungicidal Properties

There is no specific information in the reviewed scientific literature concerning the fungicidal properties of this compound. Although cinnamic acid and some of its other derivatives are known to possess antifungal activity, the specific efficacy of the 2-bromo-4-(trifluoromethyl) variant against fungal pathogens has not been reported.

Insecticidal Potential

No studies were found that evaluated the insecticidal potential of this compound. Research into novel insecticides has explored various chemical classes, but this particular compound does not appear in the available literature on insecticide development or testing.

Vii. Concluding Remarks and Future Research Directions

Summary of Key Findings and Current Research Gaps Pertaining to 2-Bromo-4-(trifluoromethyl)cinnamic Acid

Direct and extensive research specifically targeting this compound is not abundant in current scientific literature. However, a substantial body of work on analogous cinnamic acid derivatives provides a strong foundation for predicting its potential properties and applications. Cinnamic acids, as a class, are recognized for a wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, and antidiabetic properties. nih.gov

The key structural features of the target molecule are the cinnamic acid backbone, a bromine atom at the 2-position, and a trifluoromethyl (CF3) group at the 4-position. The trifluoromethyl group is a particularly noteworthy substituent in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. sigmaaldrich.com Similarly, halogen substitutions can significantly influence a compound's biological activity. nih.gov For instance, studies on other halogenated cinnamic acid derivatives have shown that the position of the halogen can affect selectivity for biological targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The primary and most significant research gap is the empirical validation of these predicted attributes for this compound. There is a clear need for fundamental research to synthesize and characterize this compound and to perform comprehensive screening for its biological activities. Its potential as an inhibitor of enzymes, an anticancer agent, or a neuroprotective compound remains to be experimentally determined.

Prospects for Novel Analog Design and Synthesis based on Established SARs

Structure-Activity Relationship (SAR) studies on various cinnamic acid derivatives have provided valuable insights for designing new, more potent analogs. researchgate.net These studies form a rational basis for the prospective design of novel compounds derived from this compound.

Key findings from SAR studies on related compounds include:

Modifications of the Carboxylic Acid Group : Converting the carboxylic acid to esters or amides has been shown to modulate biological activity, often increasing potency due to changes in lipophilicity and membrane penetration. mdpi.com

Influence of Ring Substituents : Electron-withdrawing groups, such as the trifluoromethyl group present in the target molecule, are generally considered effective for enhancing certain biological activities. mdpi.comnih.gov The position and nature of substituents on the phenyl ring are critical; for example, para-substituted compounds often show potent activity. nih.govnih.gov

Role of the Alkene Bridge : The trans configuration of the double bond is the most common and typically more active form of cinnamic acids. nih.gov

Based on these established SARs, novel analogs of this compound could be systematically designed. Synthetic strategies could explore the creation of an amide or ester series, the introduction of additional functional groups onto the phenyl ring, or the replacement of the bromine atom with other moieties via cross-coupling reactions to probe its influence on activity.

Table 1: Established Structure-Activity Relationships (SARs) for Cinnamic Acid Derivatives

| Molecular Moiety | Modification | General Effect on Bioactivity | Citation |

|---|---|---|---|

| Carboxylic Acid | Esterification/Amidation | Can increase lipophilicity and potency. | mdpi.com |

| Phenyl Ring | Substitution with electron-withdrawing groups | Often enhances biological efficacy. | mdpi.comnih.gov |

| Phenyl Ring | para-substitution | Frequently associated with high inhibitory activity. | nih.gov |

| Alkene Chain | trans vs. cis Isomerism | The trans isomer is generally more common and active. | nih.gov |

| Halogen Substituent | Positional changes (ortho, meta, para) | Significantly impacts activity and target selectivity. | nih.gov |

Advancements in Computational and Experimental Approaches for Bioactivity Profiling

Modern drug discovery and chemical biology rely on a synergistic combination of computational and experimental methods to efficiently profile new compounds. For a molecule like this compound, these advanced approaches can rapidly elucidate its potential bioactivities.

Computational Approaches:

Molecular Docking: This technique can predict the binding affinity and interaction patterns of the compound with the active sites of various biological targets, such as enzymes implicated in cancer or neurodegenerative diseases. nih.govresearchgate.net This allows for the prioritization of compounds for experimental testing.

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of the molecule, predicting its reactivity, stability, and antioxidant potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building models from existing data on related cinnamic acids, 3D-QSAR studies can predict the biological activity of new analogs, guiding synthetic efforts toward more potent compounds. science.gov

Experimental Approaches:

High-Throughput Screening (HTS): HTS allows for the rapid testing of the compound against large panels of biological targets to identify initial "hits" for various diseases.

Mechanism of Action Studies: Once an activity is identified, further experiments can probe the specific mechanism. For example, if antifungal activity is observed, assays can determine if the compound interacts with ergosterol (B1671047) in the fungal membrane or inhibits specific enzymes. mdpi.com

Cell-Based Assays: The effects of the compound on cellular processes like proliferation, apoptosis, and inflammation can be evaluated in relevant cancer cell lines or neuronal cell cultures. nih.govnih.gov

These integrated strategies provide a powerful workflow to move from a novel, uncharacterized molecule to a lead compound with a defined biological profile.

Potential of this compound as a Modular Building Block for Complex Chemical Architectures

Beyond its potential as a standalone bioactive agent, this compound is a highly valuable chemical building block for organic synthesis. sigmaaldrich.comfluorochem.co.uk Its structure contains multiple reactive sites that can be selectively functionalized to construct more complex molecules. researchgate.netlifechemicals.com

The key features that make it a versatile building block are:

The Carboxylic Acid: This group can be readily converted into esters, amides, acyl halides, and other functionalities, serving as a handle for attaching the molecule to other scaffolds. lifechemicals.com

The Bromine Atom: Aryl bromides are exceptionally useful in modern synthetic chemistry, particularly as substrates for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. mdpi.com This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position.

The Trifluoromethyl Group: The CF3 group is a desirable feature in many advanced materials and pharmaceuticals due to its high thermal stability and unique electronic properties. sigmaaldrich.com As a trifluoromethyl-containing building block, the compound provides a direct route to introduce this important moiety into larger target structures. sigmaaldrich.com

The combination of these features makes this compound a trifunctional scaffold that can be used to synthesize a diverse array of complex chemical architectures for applications in drug discovery, agrochemistry, and materials science. sigmaaldrich.comlifechemicals.com

Strategies for Multi-Target Ligand Design based on the Cinnamic Acid Scaffold

The multifactorial nature of complex diseases like Alzheimer's Disease (AD) and cancer has driven a shift from the "one molecule, one target" paradigm to the development of Multi-Target-Directed Ligands (MTDLs). mdpi.comnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering higher efficacy and a lower propensity for drug resistance.

The cinnamic acid scaffold is considered a "privileged structure" for MTDL design because it is easily adaptable and can be combined with other pharmacophores to create hybrid molecules. mdpi.comnih.gov For example, researchers have successfully fused cinnamic acid derivatives with tacrine (B349632) moieties to create potent inhibitors of both cholinesterases and amyloid-beta aggregation for the treatment of AD. mdpi.com

This compound is an excellent candidate for this strategy. Its structure can be strategically divided:

The Cinnamic Acid Core: Provides the foundational scaffold with its own inherent neuroprotective or antioxidant properties. nih.govresearchgate.net

The Substituted Phenyl Ring: The bromo and trifluoromethyl groups can be used to fine-tune interactions with one or more target proteins.

The Carboxylic Acid "Handle": This position is ideal for linking to another distinct pharmacophore known to hit a complementary disease target.

By applying this MTDL strategy, this compound could serve as the starting point for developing novel therapeutics that address the complex pathophysiology of neurodegenerative disorders, cancer, or inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for 2-Bromo-4-(trifluoromethyl)cinnamic acid, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves halogenation or cross-coupling strategies. A plausible route is the Palladium-catalyzed Suzuki-Miyaura coupling between 4-(trifluoromethyl)cinnamic acid derivatives and brominated aryl boronic acids (e.g., 2-bromophenylboronic acid) . Alternative methods include bromination of pre-functionalized cinnamic acid precursors using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions . Key factors affecting yield:

- Temperature : Optimal yields (~70–80%) occur at 80–100°C for Suzuki coupling.

- Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in THF/water mixtures improves regioselectivity .

- Substituent effects : The electron-withdrawing trifluoromethyl group enhances electrophilic aromatic substitution reactivity at the para position .

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, THF/H₂O, 80°C | 75 | |

| Direct bromination | NBS, AIBN, CCl₄, reflux | 65 | |

| Ullmann coupling | CuI, DMF, 120°C | 50 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : The trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and bromine’s deshielding effect on adjacent protons (δ 7.5–8.0 ppm) confirm substitution patterns .

- FT-IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-Br (550–650 cm⁻¹) validate the carboxylic acid and bromine moieties .

- Mass spectrometry (HRMS) : Exact mass calculations (e.g., C₁₀H₆BrF₃O₂: [M+H]⁺ = 308.9532) ensure molecular identity .

Advanced: How do the bromo and trifluoromethyl substituents influence electronic properties and reactivity?

Answer:

- Trifluoromethyl group : Strong electron-withdrawing effect via σ-withdrawal and π-polarization reduces electron density at the aromatic ring, directing electrophilic attacks to the para position .

- Bromine : Acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) or stabilizes intermediates via resonance . Computational studies (DFT) show the LUMO is localized near the bromine, facilitating cross-coupling reactivity .

Advanced: What mechanistic insights exist for its interactions with biological targets (e.g., enzymes)?

Answer:

Docking studies suggest the trifluoromethyl group enhances hydrophobic interactions with enzyme active sites (e.g., cytochrome P450), while the carboxylic acid moiety participates in hydrogen bonding . Competitive inhibition assays (IC₅₀ values) and mutagenesis experiments are recommended to validate binding modes.

Advanced: How does thermal stability vary under different storage conditions?

Answer:

Thermogravimetric analysis (TGA) shows decomposition above 200°C. Storage at 4°C in inert atmospheres (argon) minimizes degradation. HPLC monitoring of aged samples reveals <5% degradation over 6 months when stored in amber vials with desiccants .

Advanced: How can researchers resolve contradictions in reported solubility data?

Answer:

Discrepancies arise from solvent polarity and measurement techniques. For example:

- DMSO solubility : 25 mg/mL (via sonication at 40°C) vs. 15 mg/mL (stirring at 25°C) .

Standardize protocols using dynamic light scattering (DLS) or nephelometry to quantify solubility limits .

Advanced: What analytical methods detect trace impurities (e.g., dehalogenated byproducts)?

Answer:

- HPLC-DAD/UV : Use C18 columns (acetonitrile/0.1% TFA gradient) to separate impurities (retention time shifts indicate dehalogenation) .

- GC-MS : Detect volatile degradation products (e.g., 4-(trifluoromethyl)cinnamic acid) with EI ionization .

Advanced: How can computational modeling predict reactivity or metabolic pathways?

Answer:

- Density Functional Theory (DFT) : Calculate activation energies for bromine displacement reactions .

- Molecular Dynamics (MD) : Simulate binding to human serum albumin to predict pharmacokinetics .

Advanced: What strategies separate stereoisomers (if applicable)?

Answer:

While the compound lacks chiral centers, synthetic byproducts (e.g., dihydroxy derivatives) may require chiral HPLC (Chiralpak IA column) or enzymatic resolution using lipases .

Advanced: How to optimize reaction conditions using Design of Experiments (DoE)?

Answer:

Apply Box-Behnken designs to assess variables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.